5-benzamido-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide
Overview
Description
5-benzamido-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzamido group, a methylphenyl group, and a piperidinyl group. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzamido-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:
Formation of Benzamido Intermediate: The initial step involves the reaction of benzoyl chloride with an amine to form a benzamido intermediate.
Introduction of Methylphenyl Group: The intermediate is then reacted with 4-methylphenylamine under controlled conditions to introduce the methylphenyl group.
Cyclization with Piperidine: Finally, the compound undergoes cyclization with piperidine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
5-benzamido-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
5-benzamido-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for more complex chemical compounds.
Mechanism of Action
The mechanism of action of 5-benzamido-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-benzamido-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a pyrazole ring instead of a piperidine ring.
5-(benzoylamino)-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide: Another similar compound with a pyrazole ring.
Uniqueness
5-benzamido-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide is unique due to its piperidine ring, which imparts different chemical properties and biological activities compared to similar compounds with pyrazole rings. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
5-benzamido-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-19-10-12-21(13-11-19)27-26(31)23-18-22(28-25(30)20-8-4-2-5-9-20)14-15-24(23)29-16-6-3-7-17-29/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,27,31)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWQJBUDYLLJRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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